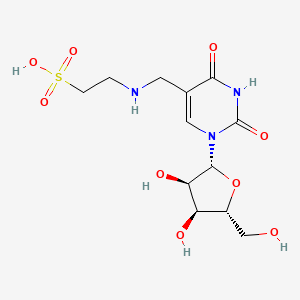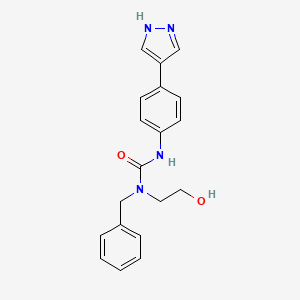
9-(N-(3-(Dimethylamino)propyl)nonanamido)heptadecane-1,17-diyl bis(2-hexyloctanoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(N-(3-(Dimethylamino)propyl)nonanamido)heptadecane-1,17-diyl bis(2-hexyloctanoate) is an ionizable cationic lipid. This compound is used in the generation of lipid nanoparticles (LNPs) for the delivery of mRNA and siRNA in vivo . It is known for its ability to increase plasma levels of chemokine (C-C motif) ligand 2 (CCL2), indicating activation of the innate immune response .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(N-(3-(Dimethylamino)propyl)nonanamido)heptadecane-1,17-diyl bis(2-hexyloctanoate) involves the reaction of nonadecanedioic acid with 3-(dimethylamino)propylamine under specific conditions . The reaction typically requires a solvent such as ethanol or chloroform, and the product is purified to achieve a purity of ≥95% .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, followed by purification and quality control to ensure the desired purity and efficacy .
Chemical Reactions Analysis
Types of Reactions
9-(N-(3-(Dimethylamino)propyl)nonanamido)heptadecane-1,17-diyl bis(2-hexyloctanoate) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The conditions typically involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
9-(N-(3-(Dimethylamino)propyl)nonanamido)heptadecane-1,17-diyl bis(2-hexyloctanoate) has several scientific research applications:
Chemistry: Used in the synthesis of lipid nanoparticles for drug delivery.
Biology: Facilitates the delivery of mRNA and siRNA in vivo, enhancing gene expression studies.
Medicine: Potential use in mRNA vaccine delivery, improving the efficacy and stability of vaccines.
Industry: Employed in the development of advanced drug delivery systems and nanotechnology.
Mechanism of Action
The mechanism of action of 9-(N-(3-(Dimethylamino)propyl)nonanamido)heptadecane-1,17-diyl bis(2-hexyloctanoate) involves its ionizable cationic nature, which allows it to form complexes with nucleic acids like mRNA and siRNA . These complexes facilitate the delivery of nucleic acids into cells, where they can exert their effects by modulating gene expression . The activation of the innate immune response is indicated by increased plasma levels of chemokine (C-C motif) ligand 2 (CCL2) .
Comparison with Similar Compounds
Similar Compounds
N-(3-(Dimethylamino)propyl)methacrylamide: A water-soluble methacrylamide monomer used in radical polymerization and cross-linking reactions.
N-(3-(Dimethylamino)propyl)acrylamide: Used as an organic synthesis intermediate and in the production of various polymers.
Uniqueness
9-(N-(3-(Dimethylamino)propyl)nonanamido)heptadecane-1,17-diyl bis(2-hexyloctanoate) is unique due to its specific structure that enhances its ability to form lipid nanoparticles for efficient delivery of nucleic acids . Its ionizable cationic nature and branched tail structure contribute to its effectiveness in gene delivery applications .
Properties
Molecular Formula |
C59H116N2O5 |
|---|---|
Molecular Weight |
933.6 g/mol |
IUPAC Name |
[9-[3-(dimethylamino)propyl-nonanoylamino]-17-(2-hexyloctanoyloxy)heptadecyl] 2-hexyloctanoate |
InChI |
InChI=1S/C59H116N2O5/c1-8-13-18-23-30-39-49-57(62)61(51-42-50-60(6)7)56(47-37-28-24-26-31-40-52-65-58(63)54(43-33-19-14-9-2)44-34-20-15-10-3)48-38-29-25-27-32-41-53-66-59(64)55(45-35-21-16-11-4)46-36-22-17-12-5/h54-56H,8-53H2,1-7H3 |
InChI Key |
RDXQSXGURJGLSH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)N(CCCN(C)C)C(CCCCCCCCOC(=O)C(CCCCCC)CCCCCC)CCCCCCCCOC(=O)C(CCCCCC)CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[1-(methylsulfonyl)piperidin-4-yl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B13350397.png)






![7-Methoxy-2',3'-dihydro-3H-spiro[isobenzofuran-1,1'-phenalen]-3-one](/img/structure/B13350446.png)

![tert-Butyl ((2R,4R)-2-(1H-benzo[d]imidazol-2-yl)-1-methylpiperidin-4-yl)carbamate](/img/structure/B13350448.png)


